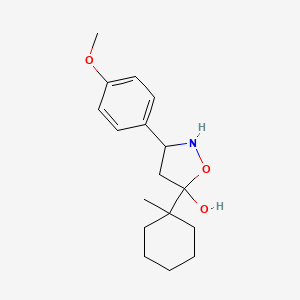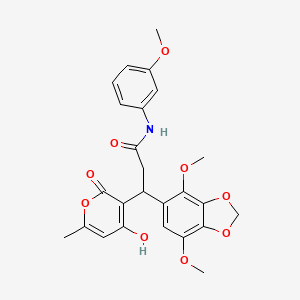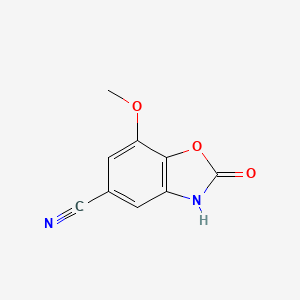![molecular formula C20H26N2O4 B14942833 2-(Diethylamino)ethyl 4-{[3-(furan-2-yl)-3-oxopropyl]amino}benzoate](/img/structure/B14942833.png)
2-(Diethylamino)ethyl 4-{[3-(furan-2-yl)-3-oxopropyl]amino}benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(DIETHYLAMINO)ETHYL 4-{[3-(2-FURYL)-3-OXOPROPYL]AMINO}BENZOATE is a complex organic compound with the molecular formula C20H26N2O4 and a molecular weight of 358.431 Da This compound is characterized by its unique structure, which includes a diethylaminoethyl group, a furan ring, and a benzoate moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(DIETHYLAMINO)ETHYL 4-{[3-(2-FURYL)-3-OXOPROPYL]AMINO}BENZOATE typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the reaction of 4-aminobenzoic acid with 3-(2-furyl)-3-oxopropylamine to form an intermediate, which is then reacted with diethylaminoethyl chloride under basic conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, precise control of reaction conditions, and purification techniques such as recrystallization and chromatography to ensure high purity and yield.
化学反応の分析
Types of Reactions
2-(DIETHYLAMINO)ETHYL 4-{[3-(2-FURYL)-3-OXOPROPYL]AMINO}BENZOATE undergoes various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan derivatives.
Reduction: The carbonyl group in the oxopropyl moiety can be reduced to form alcohols.
Substitution: The amino group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Electrophiles such as alkyl halides and acyl chlorides are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furan-2,5-dione, while reduction of the carbonyl group can yield 3-(2-furyl)-3-hydroxypropyl derivatives.
科学的研究の応用
2-(DIETHYLAMINO)ETHYL 4-{[3-(2-FURYL)-3-OXOPROPYL]AMINO}BENZOATE has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 2-(DIETHYLAMINO)ETHYL 4-{[3-(2-FURYL)-3-OXOPROPYL]AMINO}BENZOATE involves its interaction with molecular targets and pathways within biological systems. The diethylaminoethyl group can interact with receptors and enzymes, while the furan ring and benzoate moiety can participate in various biochemical reactions. These interactions can modulate cellular processes and pathways, leading to specific biological effects.
類似化合物との比較
Similar Compounds
2-(DIETHYLAMINO)ETHYL 4-AMINO-2-PROPOXYBENZOATE: This compound has a similar structure but with a propoxy group instead of the furan ring.
2-(DIETHYLAMINO)ETHYL 4-{[3-(2-FURYL)-3-OXOPROPYL]AMINO}BENZOATE HYDROCHLORIDE: This is a hydrochloride salt form of the compound, which may have different solubility and stability properties.
Uniqueness
2-(DIETHYLAMINO)ETHYL 4-{[3-(2-FURYL)-3-OXOPROPYL]AMINO}BENZOATE is unique due to the presence of the furan ring, which imparts specific chemical and biological properties. The combination of the diethylaminoethyl group, furan ring, and benzoate moiety makes it a versatile compound with diverse applications in scientific research.
特性
分子式 |
C20H26N2O4 |
|---|---|
分子量 |
358.4 g/mol |
IUPAC名 |
2-(diethylamino)ethyl 4-[[3-(furan-2-yl)-3-oxopropyl]amino]benzoate |
InChI |
InChI=1S/C20H26N2O4/c1-3-22(4-2)13-15-26-20(24)16-7-9-17(10-8-16)21-12-11-18(23)19-6-5-14-25-19/h5-10,14,21H,3-4,11-13,15H2,1-2H3 |
InChIキー |
ZHMJGJMKOVSYQE-UHFFFAOYSA-N |
正規SMILES |
CCN(CC)CCOC(=O)C1=CC=C(C=C1)NCCC(=O)C2=CC=CO2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-({[1-cyclopropyl-5-(trifluoromethyl)-1H-benzimidazol-2-yl]sulfanyl}methyl)-1,3-benzoxazole](/img/structure/B14942750.png)

![4-bromo-5-[(E)-2-(dimethylamino)ethenyl]benzene-1,2-dicarbonitrile](/img/structure/B14942764.png)
![2-[3-(pyrazin-2-yl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]propanoic acid](/img/structure/B14942777.png)
![methyl 2-{[(4H-1,2,4-triazol-3-ylsulfanyl)acetyl]amino}-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate](/img/structure/B14942782.png)


![6-(4-bromo-1H-pyrazol-3-yl)-3-(4-chlorobenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B14942813.png)
![Methyl 12-(4-ethoxyphenyl)-9,9-dimethyl-11-oxo-7,8,9,10,11,12-hexahydrobenzo[a]acridine-8-carboxylate](/img/structure/B14942816.png)
![4-[3-(3-nitrophenyl)-5,7-dioxo-3a,4,4a,5,7,7a,8,8a-octahydro-6H-4,8-methano[1,2]oxazolo[4,5-f]isoindol-6-yl]phenyl acetate](/img/structure/B14942818.png)
![N-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-(9H-[1,2,4]triazolo[4,3-a]benzimidazol-3-ylsulfanyl)acetamide](/img/structure/B14942820.png)
![Methyl 6-({2-[(2-methoxy-5-methylphenyl)amino]-2-oxoethyl}sulfanyl)-3-[(trifluoroacetyl)amino]-1-benzothiophene-2-carboxylate](/img/structure/B14942824.png)
![7-(4-hydroxy-3-methoxyphenyl)-7,10,11,12-tetrahydrobenzo[c]acridin-8(9H)-one](/img/structure/B14942832.png)
![1-(4-Ethoxyphenyl)-3-{4-[2-(4-methoxyphenyl)ethyl]piperidin-1-yl}pyrrolidine-2,5-dione](/img/structure/B14942836.png)
